molecular formula C10H20N2 B12893207 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole

Cat. No.: B12893207
M. Wt: 168.28 g/mol
InChI Key: KEEKTPJNNHZLDR-UHFFFAOYSA-N
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Description

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound belongs to the pyrazole family, which is known for its diverse chemical and biological properties. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of 2,3-allenyl hydrazines with aryl iodides in the presence of a palladium catalyst can yield 2,3-dihydro-1H-pyrazoles . Another method involves the use of iodine as a catalyst to facilitate the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways involved can vary based on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Similar structure but with different substituents.

    1,2-Diisopropyl-3-methyl-1H-pyrazole: Similar but lacks the dihydro structure.

    3-Methyl-1-phenyl-1H-pyrazole: Different substituents and functional groups.

Uniqueness

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is unique due to its specific substituents and dihydro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-1,2-di(propan-2-yl)-3H-pyrazole

InChI

InChI=1S/C10H20N2/c1-8(2)11-7-6-10(5)12(11)9(3)4/h6-10H,1-5H3

InChI Key

KEEKTPJNNHZLDR-UHFFFAOYSA-N

Canonical SMILES

CC1C=CN(N1C(C)C)C(C)C

Origin of Product

United States

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